molecular formula C19H20ClN5O2 B2774079 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 361199-02-2

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2774079
CAS RN: 361199-02-2
M. Wt: 385.85
InChI Key: GZVLZBJJCRCRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as 6-Chloro-ETDA, is an important intermediate compound in the synthesis of a variety of pharmaceuticals and other chemicals. 6-Chloro-ETDA is a white crystalline solid with a melting point of 128°C and a density of 1.43 g/cm3. It is soluble in water, ethanol, and acetone, and is insoluble in ether and benzene. 6-Chloro-ETDA is a versatile and widely used compound in the synthesis of a variety of pharmaceuticals and other chemicals.

Scientific Research Applications

Microwave-Assisted Synthesis in Supramolecular Chemistry

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is used in microwave-assisted synthesis of pyrazolyl bistriazines, which are promising in supramolecular chemistry. These compounds have potential for hydrogen bonds and complexation with metals, and can be utilized in the preparation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Synthesis of Dendrimeric Complexes

This compound is involved in the synthesis of dendrimeric melamine cored complexes with applications in magnetic behavior studies. These complexes have been synthesized and characterized using various techniques, including NMR and IR spectroscopy, and show potential as low-spin distorted octahedral complexes (Uysal & Koç, 2010).

Environmental Contamination Studies

Research on s-triazine compounds like 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine focuses on environmental concerns. A study on Rhodococcus corallinus highlights the microbial transformation of s-triazines, which is important in understanding environmental contamination and biodegradation processes (Mulbry, 1994).

Development of UV Light Absorbing Derivatives

This chemical is also used in the synthesis of UV light-absorbing derivatives. The study describes the improved synthesis of such derivatives, which are significant in the development of UV protection materials (Jiang, Wang, & Li, 2008).

Creation of Copper(II) Complexes

Research involving the creation of copper(II) complexes using 6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has been conducted. These complexes have been fully characterized, offering insights into their potential applications in various chemical processes (Chu et al., 2011).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-3-26-15-11-7-5-9-13(15)21-18-23-17(20)24-19(25-18)22-14-10-6-8-12-16(14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVLZBJJCRCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

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